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1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide
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Overview
Description
1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
The synthesis of 1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide involves several steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine, followed by functionalization to introduce the desired substituents. The cyclopentylpropanoyl group can be introduced through acylation reactions using appropriate acyl chlorides or anhydrides. The final step involves the formation of the carboxamide group through amidation reactions .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the cyclopentyl group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Molecular targets and pathways involved include:
Enzymes: Inhibition of enzymes such as proteases or kinases.
Receptors: Binding to receptors like G-protein coupled receptors (GPCRs) or ion channels.
Signaling Pathways: Modulation of signaling pathways such as the PI3K/Akt pathway or the MAPK pathway.
Comparison with Similar Compounds
1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Similar structure but lacks the cyclopentylpropanoyl group, leading to different biological activities.
N-acylpiperidine: Contains an acyl group but may have different substituents, affecting its chemical and biological properties.
Piperidine-4-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a carboxamide, leading to different reactivity and applications .
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-cyclopentylpropanoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c15-14(18)12-7-9-16(10-8-12)13(17)6-5-11-3-1-2-4-11/h11-12H,1-10H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBOKLVYJFFCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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